2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H10N2O2/c12-9(8-4-10-11-5-8)3-7-1-2-13-6-7/h1-2,4-6,9,12H,3H2,(H,10,11) |
InChI Key |
HHWXPQCQZRANNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CC(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of a suitable precursor such as 1,4-dicarbonyl compounds.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling of the Rings: The furan and pyrazole rings are then coupled through a suitable linker, often involving a carbonyl group, followed by reduction to form the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present.
Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the furan or pyrazole rings.
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring both furan and pyrazole moieties exhibit enhanced biological activity compared to those containing only one of these structures. The following are key therapeutic applications:
Anticancer Activity
Studies have shown that 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol possesses significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including lung cancer (A549) cells, demonstrating potential as a chemotherapeutic agent .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects. Research has indicated that derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, effective against various bacterial strains. It has been studied for its ability to inhibit DNA gyrase B, an essential enzyme for bacterial replication, suggesting its potential as an antibiotic agent .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Furan-Pyrazole Linkage : This can be achieved through condensation reactions involving furan derivatives and pyrazole precursors.
- Alcohol Functionalization : The introduction of the alcohol group is often performed via reduction reactions or direct functionalization of the ethyl chain.
Case Studies
Several studies have explored the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
2-(1-Ethyl-1H-pyrazol-4-yl)ethan-1-ol (CID 62596877)
- Molecular Formula : C₇H₁₂N₂O (MW: 140.19 g/mol).
- Structural Differences : Replaces the furan-3-yl group with an ethyl substituent on the pyrazole ring.
- Key Properties :
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS 2097972-04-6)
- Molecular Formula : C₁₂H₁₃N₃O (MW: 215.25 g/mol).
- Structural Differences : Incorporates a pyridin-3-yl group and a propargyl substituent on the pyrazole.
- Propargyl groups may confer click chemistry utility for bioconjugation .
2-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
- Molecular Formula : C₁₀H₁₉N₃O (MW: 197.28 g/mol).
- Structural Differences: Features a methyl-isopropyl pyrazole and an aminoethyl chain.
- Steric hindrance from the isopropyl group may reduce metabolic degradation .
Physicochemical Properties
| Property | Target Compound | CID 62596877 | CAS 2097972-04-6 |
|---|---|---|---|
| Molecular Weight (g/mol) | 178.19 | 140.19 | 215.25 |
| Polar Surface Area (Ų) | ~75 (estimated) | ~50 | ~85 |
| LogP (Predicted) | 1.2 | 0.8 | 1.5 |
| Key Functional Groups | Furan, pyrazole, ethanol | Ethyl-pyrazole, ethanol | Pyridine, propargyl, ethanol |
Biological Activity
2-(Furan-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a complex organic compound featuring both furan and pyrazole rings. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 178.19 g/mol
- CAS Number : 1933591-00-4
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
In Vitro Studies
A series of in vitro studies have evaluated the compound's Minimum Inhibitory Concentration (MIC) against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
| Candida albicans | 64.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative bacteria and fungi .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The furan and pyrazole moieties can engage in π–π stacking interactions with nucleic acids or proteins, potentially inhibiting their functions .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Screening : A comprehensive screening of synthesized derivatives demonstrated that modifications to the pyrazole ring significantly enhanced antibacterial activity, suggesting structure–activity relationships (SAR) that could guide future drug design .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, with compounds similar to this compound showing promise in models of neurodegenerative diseases .
- Inflammation Modulation : Research has suggested that this compound may also play a role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
